N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide
Overview
Description
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, makes it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoloquinolines, have been reported to interact with various molecular targets, including protein kinases and tubulin polymerization . These targets play crucial roles in cell signaling and cell division, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes such as signal transduction and cell division .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to cell signaling and cell division . The downstream effects of these interactions could include changes in cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity and induce apoptosis , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide typically involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine: Known for its potent anticancer activity.
N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine: Another compound with significant biological activity.
Uniqueness
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide stands out due to its unique structure, which combines a pyrazole ring with a quinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-8-10(2)6-7-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVIFQQHWKEYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323360 | |
Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714228-29-2 | |
Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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